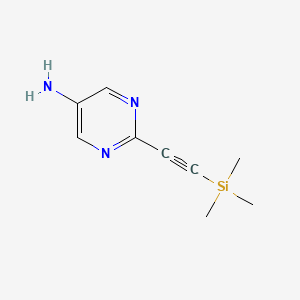

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More recent developments include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .Molecular Structure Analysis

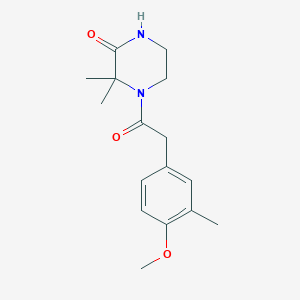

The molecular structure of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine consists of a pyrimidine ring with a trimethylsilylethynyl group attached at the 2-position and an amine group at the 5-position.Aplicaciones Científicas De Investigación

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research by Hurst et al. (1988) in the Australian Journal of Chemistry focused on the synthesis of disubstituted ureas or thioureas using pyrimidin-amines. They found that 2-aminopyrimidines, similar in structure to 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, reacted to form these compounds, demonstrating its utility in synthesizing a variety of ureas and thioureas with potential applications in medicinal chemistry (Hurst et al., 1988).

Development of Fluoromethylated Analogues

Sukach et al. (2015) in the European Journal of Organic Chemistry utilized a similar compound for the synthesis of trifluoromethylated analogues of dihydroorotic acid. The use of trimethylsilyl cyanide in these reactions highlights the role of trimethylsilylethynyl-substituted pyrimidines in developing novel compounds with potential pharmacological applications (Sukach et al., 2015).

Creation of Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones

Xiang et al. (2011) in Molecular Diversity demonstrated a strategy for synthesizing highly substituted pyrimidines. Their methodology suggests the versatility of pyrimidine derivatives, like 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, in creating diverse and structurally complex molecules (Xiang et al., 2011).

Synthesis of Diamino Pyrido[2,3-d]pyrimidines

Gangjee et al. (1997) in the Journal of Medicinal Chemistry synthesized diamino pyrido[2,3-d]pyrimidines, highlighting the potential of pyrimidine derivatives in developing enzyme inhibitors, which could have significant implications in drug development (Gangjee et al., 1997).

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Ng et al. (2022) in RSC Advances developed a microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using pyrimidine derivatives. This research underscores the potential of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine in facilitating rapid and efficient synthesis techniques (Ng et al., 2022).

Propiedades

IUPAC Name |

2-(2-trimethylsilylethynyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUIXMAGGEIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)

![2-(Bromomethyl)-2-fluorospiro[3.3]heptane](/img/structure/B2417955.png)

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

![N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2417961.png)

![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)